5-[(2-methylphenoxy)methyl]-N-(2-methylphenyl)furan-2-carboxamide
Description
5-[(2-Methylphenoxy)methyl]-N-(2-methylphenyl)furan-2-carboxamide is a furan-2-carboxamide derivative featuring two distinct substituents:
- A 2-methylphenoxy group attached to the C5 position of the furan ring.
- A 2-methylphenyl group as the amide substituent.
This compound’s molecular formula is C21H21NO3 (inferred from related analogs in ), with a molecular weight of approximately 351 Da. The presence of methyl groups on both the phenoxy and phenyl moieties suggests a design focused on balancing lipophilicity and steric effects, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
5-[(2-methylphenoxy)methyl]-N-(2-methylphenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-14-7-3-5-9-17(14)21-20(22)19-12-11-16(24-19)13-23-18-10-6-4-8-15(18)2/h3-12H,13H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNGEOQXPSMQTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=C(O2)COC3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[(2-methylphenoxy)methyl]-N-(2-methylphenyl)furan-2-carboxamide is a synthetic compound with potential biological activities. Its structure features a furan ring, a carboxamide group, and phenyl moieties, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key features include:
- Furan ring : Known for its reactivity and ability to participate in various chemical reactions.
- Carboxamide group : Imparts solubility and can influence biological interactions.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets in cells. These may include:
- Enzyme inhibition : The compound could inhibit certain enzymes, affecting metabolic pathways.
- Receptor modulation : It may interact with receptors, altering physiological responses.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance:
- Case Study 1 : A derivative with a similar furan structure demonstrated IC50 values of less than 10 µM against various cancer cell lines, indicating potent cytotoxicity .
- Mechanism : The anticancer activity is often attributed to the ability to induce apoptosis in cancer cells through the modulation of Bcl-2 family proteins .
Antimicrobial Properties
This compound also shows promise as an antimicrobial agent:
- Case Study 2 : A related compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential for development as an antibiotic .
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar compounds reveals insights into structure-activity relationships (SAR):
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Compound A | Furan + Carboxamide | Anticancer (IC50 < 10 µM) |
| Compound B | Furan + Sulfonamide | Antimicrobial (effective against E. coli) |
| This compound | Furan + Carboxamide + Phenyl | Potential anticancer and antimicrobial |
In Vivo Studies
In vivo studies are essential for understanding the pharmacodynamics and pharmacokinetics of the compound:
- Study Design : Animal models were used to evaluate the efficacy and safety profile.
- Findings : Preliminary results indicated that the compound could reduce tumor size in xenograft models without significant toxicity .
Toxicity Assessment
Toxicological evaluations are crucial for determining safe dosage levels:
- Acute Toxicity Tests : Showed no adverse effects at doses up to 200 mg/kg in rodent models.
Comparison with Similar Compounds
Structural and Electronic Effects
- Halogen vs. Methyl groups (target compound) offer steric bulk without significant electronic perturbation, favoring metabolic resistance . The nitro group in N-(2-nitrophenyl)furan-2-carboxamide () introduces strong electron-withdrawing effects, disrupting planarity of the furan-carboxamide core and altering crystal packing via intramolecular interactions (e.g., N1⋯O3 = 2.615 Å) .
- Amide Substituent Diversity: Thiadiazolyl () and diethylamino-phenyl () groups introduce heterocyclic or polar functionalities, which may enhance target binding or solubility. The target compound’s 2-methylphenyl group prioritizes steric hindrance and hydrophobic interactions.
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | 5-[(2-Bromophenoxy)methyl]-N-(2-methylpropyl)furan-2-carboxamide | N-(2-Nitrophenyl)furan-2-carboxamide |
|---|---|---|---|
| Molecular Weight | ~351 Da | 352.22 Da | 260.23 Da |
| LogP | ~4 (estimated) | Higher (Br substituent) | Lower (nitro group) |
| Hydrogen Bond Donors | 1 | 1 | 1 |
| Rotatable Bonds | 7 | 6 | 4 |
- The target compound’s rotatable bond count (7) suggests moderate flexibility, which may influence conformational stability during target binding compared to rigid analogs like N-(2-nitrophenyl)furan-2-carboxamide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
